molecular formula C16H17N3 B2999672 6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane CAS No. 2379947-58-5

6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane

Cat. No.: B2999672
CAS No.: 2379947-58-5
M. Wt: 251.333
InChI Key: ZTDYGWNJBLSRPR-UHFFFAOYSA-N
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Description

6-Phenyl-2-pyrazin-2-yl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a pyrazine ring and an azaspiro[33]heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which forms the spirocyclic core. This reaction can be facilitated by visible light-mediated energy transfer catalysis, which allows for the formation of complex spirocyclic structures under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-yielding reactions and minimizing the use of protecting groups to streamline the process. The key steps often involve the formation of the spirocyclic core followed by functionalization to introduce the phenyl and pyrazinyl groups.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structure and stability.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-pyrazin-2-yl-2-azaspiro[33]heptane is unique due to its combination of a pyrazine ring and an azaspiro[33]heptane moiety This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

6-phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-4-13(5-3-1)14-8-16(9-14)11-19(12-16)15-10-17-6-7-18-15/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDYGWNJBLSRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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